molecular formula C14H26ClN3S B14799484 1-(4-aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine;hydrochloride

1-(4-aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine;hydrochloride

Cat. No.: B14799484
M. Wt: 303.9 g/mol
InChI Key: LQTYOZMHKXDFTL-UHFFFAOYSA-N
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Description

1-(4-aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine;hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the aminobutan and thiophenylmethyl groups. Common reagents used in these reactions include amines, alkyl halides, and thiophenes. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(4-aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperidine ring or the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-aminobutan-2-yl)piperidin-4-amine: Lacks the thiophenylmethyl group.

    N-(thiophen-3-ylmethyl)piperidin-4-amine: Lacks the aminobutan group.

    Piperidin-4-amine derivatives: Various substitutions on the piperidine ring.

Uniqueness

1-(4-aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine;hydrochloride is unique due to the presence of both the aminobutan and thiophenylmethyl groups, which may confer distinct biological activities and chemical properties compared to other piperidine derivatives.

Properties

Molecular Formula

C14H26ClN3S

Molecular Weight

303.9 g/mol

IUPAC Name

1-(4-aminobutan-2-yl)-N-(thiophen-3-ylmethyl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C14H25N3S.ClH/c1-12(2-6-15)17-7-3-14(4-8-17)16-10-13-5-9-18-11-13;/h5,9,11-12,14,16H,2-4,6-8,10,15H2,1H3;1H

InChI Key

LQTYOZMHKXDFTL-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)N1CCC(CC1)NCC2=CSC=C2.Cl

Origin of Product

United States

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